3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one
CAS No.:
Cat. No.: VC16026994
Molecular Formula: C16H10F8N4O
Molecular Weight: 426.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10F8N4O |
|---|---|
| Molecular Weight | 426.26 g/mol |
| IUPAC Name | 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2 |
| Standard InChI Key | JCHAWRDHMUSLMM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F |
Introduction
The compound 3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one (PubChem CID: 71496742), also known as KPT-276, is a selective inhibitor of nuclear export (SINE) targeting the export protein CRM1/XPO1. It has emerged as a promising therapeutic agent in oncology due to its ability to disrupt nuclear-cytoplasmic transport of tumor suppressor proteins, leading to cancer cell apoptosis . Below is a structured analysis of its chemical profile, mechanism, and research findings.
Mechanism of Action
KPT-276 binds irreversibly to XPO1/CRM1, a nuclear export protein overexpressed in cancers like multiple myeloma (MM) and glioblastoma . By inhibiting XPO1, it traps tumor suppressor proteins (e.g., p53, FOXO) and oncoprotein regulators (e.g., c-MYC) in the nucleus, inducing:
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Downregulation of c-MYC, CDC25A, and BRD4 – critical drivers of cell proliferation .
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Cell cycle arrest (G₁ phase) and apoptosis via caspase activation .
Preclinical Research Findings
In Vitro Studies
In Vivo Studies
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Mouse Models:
Structural and Pharmacological Features
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